molecular formula C9H5F3N2O B2600663 2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole CAS No. 298207-18-8

2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole

Cat. No.: B2600663
CAS No.: 298207-18-8
M. Wt: 214.147
InChI Key: GDIDXWYDIVXVOA-UHFFFAOYSA-N
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Description

2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole is a heterocyclic compound that contains an oxadiazole ring with a phenyl group and a trifluoromethyl group attached. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole can be synthesized through the cyclization of 3-(trifluoromethyl)phenylacrylic acid with substituted benzohydrazides in the presence of phosphoryl chloride . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens and nitrating agents can be used under acidic conditions.

    Nucleophilic Substitution: Strong nucleophiles like amines and thiols can react with the compound under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce halogen or nitro groups onto the phenyl ring, while nucleophilic substitution can result in the formation of amine or thiol derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole
  • 2-Phenyl-5-(trifluoromethyl)-1,2,3-oxadiazole
  • 2-Phenyl-5-(trifluoromethyl)-1,2,5-oxadiazole

Uniqueness

2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in medicinal chemistry for the design of novel therapeutic agents with enhanced potency and selectivity .

Properties

IUPAC Name

2-phenyl-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)8-14-13-7(15-8)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIDXWYDIVXVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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